molecular formula C6H10O4 B050462 (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 114746-70-2

(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No. B050462
CAS RN: 114746-70-2
M. Wt: 146.14 g/mol
InChI Key: OZPFVBLDYBXHAF-SCSAIBSYSA-N
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Description

Synthesis Analysis

Synthesis of "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid" derivatives has been explored through the creation of new synthons, such as "(Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one". This synthon facilitates the synthesis of α,γ-diketoacid derivatives, offering a convenient functionality for derivatization and straightforward hydrolysis (Banville et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as "(4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane", has been detailed through X-ray and IR studies, highlighting the preferred conformation and interactions different from related compounds, which could provide insight into the structural aspects of "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid" (Irurre et al., 1992).

Chemical Reactions and Properties

The reactivity and potential applications of dioxolane derivatives in synthesizing powerful antiviral and anticancer drugs have been discussed, emphasizing the control over stereochemistry in synthesis processes (Janes et al., 1999). This research suggests the complex chemical behavior and utility of compounds structurally related to "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid".

Physical Properties Analysis

Analysis of the physical properties, such as crystal structure and intermolecular interactions, provides a comprehensive understanding of the compound's behavior in solid-state. For instance, studies on related dioxolane derivatives have shown specific conformational preferences and hydrogen bonding patterns, contributing to the stability and reactivity of these compounds (Li et al., 2001).

Chemical Properties Analysis

Investigations into the chemical properties of dioxolane derivatives have also included studies on their reactivity towards specific reagents and conditions, illustrating the broad applicability of these compounds in synthetic chemistry. For example, the use of proteases to discriminate between cis and trans diastereomers of dioxolane derivatives highlights the specific chemical properties that can be exploited for synthesizing pharmaceutically relevant molecules (Janes et al., 1999).

Scientific Research Applications

  • Synthesis and Medicinal Applications :

    • Amide derivatives of 1,3-dioxolane synthesized from L-tartaric acid exhibited significant antimicrobial activities against different strains of bacteria and fungi. These derivatives include ethyl 2,2-dimethyl-5-(phenylcarbamoyl)-1,3-dioxolane-4-carboxylate and others, showcasing the compound's relevance in developing new antimicrobial agents (Begum et al., 2019).
  • Chemical Synthesis :

    • The compound served as a synthon for the synthesis of selectively protected α,γ-diketoacid derivatives, demonstrating its utility in creating complex chemical structures (Banville et al., 2010).
    • It was also used in a high-yield synthesis of D-ribo-phytosphingosine, a compound of interest in biochemistry and pharmacology, highlighting its role in efficient synthesis pathways (Lombardo et al., 2006).
  • Pharmacological Research :

    • Protease-mediated separation of its diastereomers led to intermediates for the synthesis of powerful antiviral and anticancer drugs, dioxolane nucleosides (Janes et al., 1999).
    • It served as an intermediate in the synthesis of renin inhibitory peptides, contributing to the development of novel treatments for hypertension (Thaisrivongs et al., 1987).
  • Methodology Development :

    • Its derivatives were used in the addition of ketones to epoxides, indicating its role in developing new synthetic methodologies (Adams et al., 1999).
    • The compound facilitated the determination of the absolute configuration of primary amines, illustrating its importance in stereochemical analysis (Shim & Choi, 2010).
  • Advanced Synthesis :

    • In the context of renewable resources, its derivatives were instrumental in selective esterifications of primary alcohols in a water-containing solvent, contributing to greener chemical processes (Wang et al., 2012).
  • Photolysis Research :

    • The compound underwent photolytic transformation in an aqueous medium, yielding a stable product that only decomposes at high temperatures, making it relevant in photochemical studies (Nikolaev et al., 1985).

properties

IUPAC Name

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFVBLDYBXHAF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233609
Record name (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

CAS RN

114746-70-2
Record name (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114746-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40.7 g (308 mmoles) of a glycerin ketal mixture containing 97.5% by weight of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane and 12.2 g (305 mmoles) of sodium hydroxide were dissolved in 366 ml of water. After transferring the mixture to a nickel shaker-type autoclave, the solution was heated to about 80° C. under a pressure of 25 bar in the presence of 4 g of an activated carbon containing 5% by weight of palladium with agitation for about 2 hours. The pressure in the autoclave rose briefly to 30 bar, subsequently fell back to 25 bar and, after another hour, increased to 63 bar. After 2 hours, the pressure remained constant at 53 bar. The autoclave was then vented. The pH of the solution was adjusted, the water in the solution was distilled off, and the remaining residue was hot extracted in the same manner as described in Example 2. The 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, Na salt was isolated in a yield of 86% of the theoretical. The melting point of the salt was 243°-246° C.
[Compound]
Name
glycerin ketal
Quantity
40.7 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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12.2 g
Type
reactant
Reaction Step One
Name
Quantity
366 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 2
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Reactant of Route 6
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

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